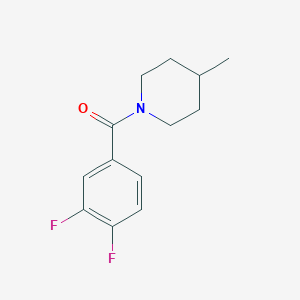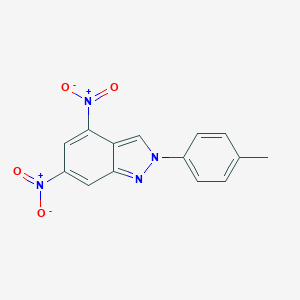![molecular formula C20H22N2O3 B395172 N-[4-(cyclohexylcarbamoyl)phenyl]-2-hydroxybenzamide](/img/structure/B395172.png)
N-[4-(cyclohexylcarbamoyl)phenyl]-2-hydroxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(cyclohexylcarbamoyl)phenyl]-2-hydroxybenzamide: is a chemical compound with the molecular formula C20H22N2O3 and a molecular weight of 338.40 g/mol . This compound is known for its unique structure, which includes a cyclohexylamino group, a carbonyl group, and a hydroxybenzamide group. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(cyclohexylcarbamoyl)phenyl]-2-hydroxybenzamide typically involves the following steps:
Formation of the Cyclohexylamino Group: This step involves the reaction of cyclohexylamine with a suitable carbonyl compound to form the cyclohexylamino group.
Attachment of the Phenyl Group: The phenyl group is then attached to the cyclohexylamino group through a series of reactions involving aromatic substitution.
Formation of the Hydroxybenzamide Group: Finally, the hydroxybenzamide group is formed through the reaction of the phenyl group with a suitable hydroxyl and amide source.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Controlled Temperature and Pressure: Maintaining specific temperature and pressure conditions to optimize the reaction rate and yield.
Use of Catalysts: Employing catalysts to enhance the reaction efficiency and selectivity.
Purification Techniques: Utilizing purification techniques such as crystallization, distillation, and chromatography to obtain the final product with high purity.
化学反应分析
Types of Reactions
N-[4-(cyclohexylcarbamoyl)phenyl]-2-hydroxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing Agents: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution Reagents: Substitution reactions often involve reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted aromatic compounds.
科学研究应用
N-[4-(cyclohexylcarbamoyl)phenyl]-2-hydroxybenzamide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Employed in biochemical assays to study enzyme activity and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
作用机制
The mechanism of action of N-[4-(cyclohexylcarbamoyl)phenyl]-2-hydroxybenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
相似化合物的比较
N-[4-(cyclohexylcarbamoyl)phenyl]-2-hydroxybenzamide can be compared with other similar compounds, such as:
N-{4-[(cyclohexylamino)carbonyl]phenyl}-2-methoxybenzamide: Similar structure but with a methoxy group instead of a hydroxy group.
N-{4-[(cyclohexylamino)carbonyl]phenyl}-2-aminobenzamide: Similar structure but with an amino group instead of a hydroxy group.
These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical properties and biological activities
属性
分子式 |
C20H22N2O3 |
|---|---|
分子量 |
338.4g/mol |
IUPAC 名称 |
N-[4-(cyclohexylcarbamoyl)phenyl]-2-hydroxybenzamide |
InChI |
InChI=1S/C20H22N2O3/c23-18-9-5-4-8-17(18)20(25)22-16-12-10-14(11-13-16)19(24)21-15-6-2-1-3-7-15/h4-5,8-13,15,23H,1-3,6-7H2,(H,21,24)(H,22,25) |
InChI 键 |
YEJLERYGRCLCOM-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)NC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3O |
规范 SMILES |
C1CCC(CC1)NC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-{3-Fluoro-4-[4-(toluene-4-sulfonyl)-piperazin-1-yl]-phenyl}-butan-1-one](/img/structure/B395091.png)
![2,3-dimethoxybenzaldehyde [7-(2-hydroxyethyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone](/img/structure/B395092.png)
![1-{4-[3-(4-METHOXYPHENYL)-5-SULFANYLIDENE-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-4-YL]PHENYL}ETHAN-1-ONE](/img/structure/B395096.png)
![6-({[(4-BROMOPHENYL)CARBAMOYL]METHYL}SULFANYL)-5-CYANO-N-(2-METHOXYPHENYL)-2-METHYL-4-(5-METHYLTHIOPHEN-2-YL)-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE](/img/structure/B395099.png)
![Tetrazolo[1,5-a]pyrimidine, 7-[3-tris(diethylamino)phosphanilydene-1-triazenyl]-](/img/structure/B395100.png)
![2-Phenylethyl 4-[4-(acetyloxy)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B395102.png)

![1-(4-Chloro-phenyl)-5-[4-(1,1,2,2-tetrafluoro-ethoxy)-benzylsulfanyl]-1H-tetrazole](/img/structure/B395106.png)
![2-[(2,1,3-benzothiadiazol-5-ylmethyl)sulfanyl]-N-phenylacetamide](/img/structure/B395108.png)
![1-[(8-Chloro-1-naphthyl)sulfonyl]pyrrolidine](/img/structure/B395109.png)
![1-Cinnamyl-4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]piperazine](/img/structure/B395110.png)
![1-(dibenzo[b,d]furan-2-ylsulfonyl)-N,N-diethyl-4-piperidinecarboxamide](/img/structure/B395111.png)
![2-methoxy-4-(methylsulfanyl)-N-{2-[4-(1-pyrrolidinylsulfonyl)phenyl]ethyl}benzamide](/img/structure/B395112.png)
